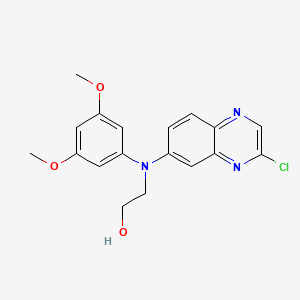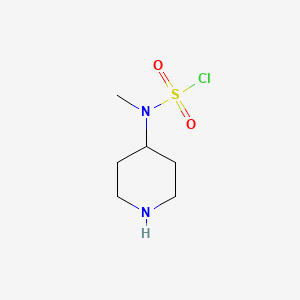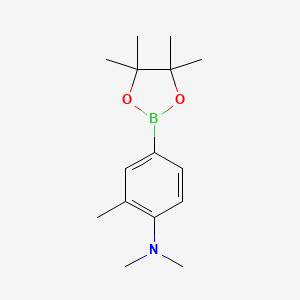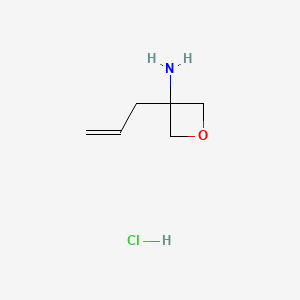
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol involves several steps. One common method includes the reaction of 3-chloroquinoxaline with 3,5-dimethoxyaniline under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents at the chlorine position .
Wissenschaftliche Forschungsanwendungen
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and receptors involved in critical biological processes. For example, they can inhibit DNA gyrase and topoisomerase, enzymes essential for DNA replication and transcription . Additionally, these compounds may interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-((3-Chloroquinoxalin-6-yl)(3,5-dimethoxyphenyl)amino)ethan-1-ol can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with antimicrobial properties.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: An antimicrobial agent used in animal feed.
Eigenschaften
Molekularformel |
C18H18ClN3O3 |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
2-(N-(3-chloroquinoxalin-6-yl)-3,5-dimethoxyanilino)ethanol |
InChI |
InChI=1S/C18H18ClN3O3/c1-24-14-7-13(8-15(10-14)25-2)22(5-6-23)12-3-4-16-17(9-12)21-18(19)11-20-16/h3-4,7-11,23H,5-6H2,1-2H3 |
InChI-Schlüssel |
XBVNCOUKUQRSRI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)N(CCO)C2=CC3=NC(=CN=C3C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)







![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
